molecular formula C13H7ClN4S B14067698 6-Amino-4-(4-chlorophenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile

6-Amino-4-(4-chlorophenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile

Cat. No.: B14067698
M. Wt: 286.74 g/mol
InChI Key: UVNAKEUHQWSNFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-4-(4-chlorophenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile is a heterocyclic compound that features a pyridine ring substituted with amino, chlorophenyl, thioxo, and dicarbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(4-chlorophenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile typically involves multi-component reactions. One common method is the cyclocondensation reaction of 4-chlorobenzaldehyde, malononitrile, and thiourea in the presence of a base such as piperidine . The reaction is usually carried out under reflux conditions in ethanol, leading to the formation of the desired product in good yields.

Industrial Production Methods

the principles of green chemistry, such as solvent-free conditions and the use of ball milling techniques, can be applied to scale up the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(4-chlorophenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

    Nucleophilic substitution: The amino and thioxo groups can participate in nucleophilic substitution reactions.

    Cyclization: The compound can undergo intramolecular cyclization to form fused heterocyclic systems.

    Condensation: It can react with aldehydes and ketones to form Schiff bases.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as alkyl halides and bases like sodium hydride.

    Cyclization: Reagents like formamide and formic acid under reflux conditions.

    Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts.

Major Products

    Nucleophilic substitution: Substituted derivatives with various functional groups.

    Cyclization: Fused heterocyclic compounds.

    Condensation: Schiff bases and related derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Amino-4-(4-chlorophenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C13H7ClN4S

Molecular Weight

286.74 g/mol

IUPAC Name

2-amino-4-(4-chlorophenyl)-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile

InChI

InChI=1S/C13H7ClN4S/c14-8-3-1-7(2-4-8)11-9(5-15)12(17)18-13(19)10(11)6-16/h1-4H,(H3,17,18,19)

InChI Key

UVNAKEUHQWSNFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=S)NC(=C2C#N)N)C#N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.